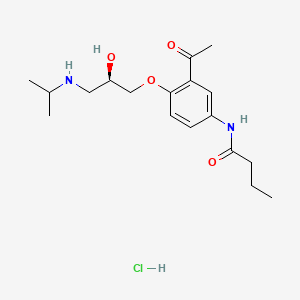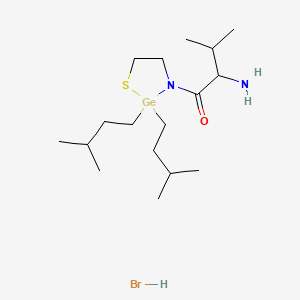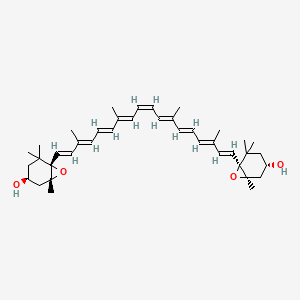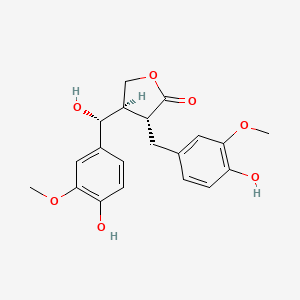
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1,3-dimethylbutylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride, (8S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1,3-dimethylbutylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride, (8S-cis)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereoisomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the naphthacenedione core, the introduction of the tetrahydro functionalities, and the attachment of the amino and methoxy groups. Common reagents used in these reactions include hydrazones, alkylating agents, and reducing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different stereoisomers.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its complex structure may interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, or materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Doxorubicin: A well-known anthracycline antibiotic with similar structural features.
Daunorubicin: Another anthracycline with comparable biological activities.
Epirubicin: A derivative of doxorubicin with distinct stereochemistry.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereoisomers, which may confer distinct biological activities and therapeutic potential.
特性
| 128948-04-9 | |
分子式 |
C33H42ClN3O9 |
分子量 |
660.2 g/mol |
IUPAC名 |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-[(E)-C-methyl-N-[(E)-4-methylpentan-2-ylideneamino]carbonimidoyl]-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C33H41N3O9.ClH/c1-14(2)10-15(3)35-36-17(5)33(42)12-19-25(22(13-33)45-23-11-20(34)28(37)16(4)44-23)32(41)27-26(30(19)39)29(38)18-8-7-9-21(43-6)24(18)31(27)40;/h7-9,14,16,20,22-23,28,37,39,41-42H,10-13,34H2,1-6H3;1H/b35-15+,36-17+; |
InChIキー |
BYISRNPMNHODPW-OOEYYVQKSA-N |
異性体SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/N=C(\C)/CC(C)C)/C)O)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NN=C(C)CC(C)C)C)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
